N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide
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Overview
Description
N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a hydroxybenzylidene moiety, and a hydrazino-oxoacetamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide typically involves the condensation of 4-fluoroaniline with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazino-oxoacetamide structure allows it to form stable complexes with metal ions, which can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the hydrazino-oxoacetamide structure.
N-benzoyl-N’-(4-fluorophenyl)thiourea: Contains a thiourea moiety instead of the oxoacetamide group.
N-(4-fluorophenyl)cyclohexanecarboxamide: Features a cyclohexane ring in place of the benzylidene moiety.
Uniqueness
N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12FN3O3 |
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Molecular Weight |
301.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H12FN3O3/c16-11-3-5-12(6-4-11)18-14(21)15(22)19-17-9-10-1-7-13(20)8-2-10/h1-9,20H,(H,18,21)(H,19,22)/b17-9+ |
InChI Key |
BGFDCTDPXSQPNA-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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